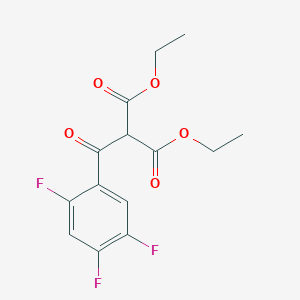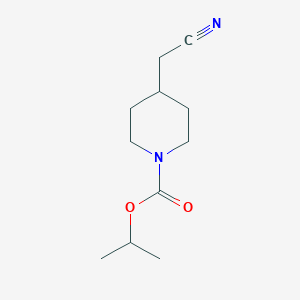
4-Fluoro-2-iodo-6-methylbenzoic acid
Descripción general
Descripción
4-Fluoro-2-iodo-6-methylbenzoic acid is a chemical compound with the empirical formula C8H6FIO2 and a molecular weight of 280.03 g/mol . It is a crystalline solid, and its structure consists of a benzoic acid core with fluorine, iodine, and methyl substituents. The compound is used in various research applications, particularly in the field of organic synthesis.
Molecular Structure Analysis
The molecular structure of This compound is depicted by the following SMILES notation: CC1=C(C(O)=O)C(I)=CC(F)=C1 . The compound’s planar aromatic ring contains the fluorine and iodine substituents, along with the carboxylic acid group.
Aplicaciones Científicas De Investigación
Application in Methanogenic Consortium Research
4-Fluoro-2-iodo-6-methylbenzoic acid and its derivatives are used in environmental microbiology, particularly in the study of methanogenic consortia. Research by Londry and Fedorak (1993) demonstrated the use of fluorinated compounds to trace the degradation pathway in a methanogenic m-cresol-degrading consortium. They synthesized 6-Fluoro-3-methylphenol, a compound related to this compound, to track the formation of 4-hydroxy-2-methylbenzoic acid and other subsequent metabolites. This study indicates the potential use of this compound in tracking environmental degradation processes (Londry & Fedorak, 1993).
Synthesis of Aromatic Constituents of Antibiotics
Compounds similar to this compound, such as 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid, have been synthesized for their potential application in antibiotic research. Laak and Scharf (1989) demonstrated the synthesis of these compounds on a preparative scale. Their work highlights the significance of such compounds in the development and study of antibiotic agents (Laak & Scharf, 1989).
Use in Cardiac Ischemia and Reperfusion Treatment Research
In cardiac pharmacology, derivatives of this compound have been investigated for their potential in treating cardiac ischemia and reperfusion. Baumgarth, Beier, and Gericke (1997) explored the use of benzoylguanidines, synthesized using acids like 4-Fluoro-2-methylbenzoic acid, as Na+/H+ exchanger inhibitors. This research provides insight into the role of such compounds in the development of treatments for acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).
Radiopaque Compound Synthesis
This compound and related compounds have been utilized in the synthesis of new derivatives of aromatic hydrocarbons for radiopaque purposes. Mittelstaedt and Jenkins (1950) prepared compounds like ethyl 3-iodo-4-fluorobenzoate and 3-iodo-4-fluorobenzoic acid, demonstrating the application of such compounds in medical imaging and diagnostic procedures (Mittelstaedt & Jenkins, 1950).
Development of Anticancer Agents
Research into anticancer applications has also involved compounds related to this compound. Zhou et al. (2020) synthesized new heterocycle compounds using 5-iodo-2-methylbenzoic acid, showing potential as anticancer agents. This suggests the relevance of this compound derivatives in cancer treatment research (Zhou et al., 2020).
Fluorophores and Molecular Probes
In biochemistry, compounds structurally similar to this compound have been used in the synthesis of fluorophores and molecular probes. Mottram et al. (2007) improved the synthesis of Pennsylvania Green and 4-carboxy-Pennsylvania Green fluorophores, using related compounds for cellular imaging. This highlights the potential of this compound derivatives in creating probes for biological research (Mottram et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
4-fluoro-2-iodo-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPERIYDUXDEQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3,4-Dichlorophenyl)methoxy]piperidine](/img/structure/B3207671.png)



![2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol](/img/structure/B3207700.png)
![spiro[3H-chromene-2,3'-pyrrolidine]-4-one](/img/structure/B3207707.png)






